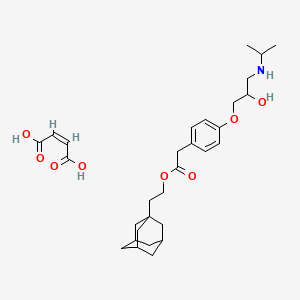

Adaprolol maleate

描述

Adaprolol maleate is a beta-adrenergic antagonist . It is a small molecule drug that is being developed to treat glaucoma . The soft drug was designed to minimize systemic activity through facile inactivation to an inactive metabolite .

Synthesis Analysis

Adaprolol functions as a potent β-adrenergic antagonist . The negligible systemic β-blocking activity detected with ophthalmic administration of adaprolol is consistent with soft drug design .Molecular Structure Analysis

The molecular formula of Adaprolol maleate is C30H43NO8 . The exact mass is 545.2989 and the molecular weight is 545.6643 .Chemical Reactions Analysis

Adaprolol maleate is a new beta-adrenergic antagonist . The soft drug was designed to minimize systemic activity through facile inactivation to an inactive metabolite . This is achieved through specific chemical reactions that occur in the body .Physical And Chemical Properties Analysis

The exact mass of Adaprolol maleate is 545.2989 and the molecular weight is 545.6643 . The elemental analysis shows that it contains Carbon (66.03%), Hydrogen (7.94%), Nitrogen (2.57%), and Oxygen (23.46%) .科学研究应用

Neuroprotective Potential in Neurodegenerative Disorders

- Flupirtine maleate, a compound similar to Adaprolol maleate, showed potential in protecting neuronal cells from apoptotic cell death induced by prion protein fragments and β-amyloid peptides. This suggests a potential for use in treating neurodegenerative disorders like Creutzfeldt–Jakob disease (CJD) (Otto et al., 2004).

Antihypertensive and Respiratory Function Improvement

- Studies on amlodipine maleate, another compound with structural similarity to Adaprolol maleate, have demonstrated its effectiveness in treating arterial hypertension and chronic obstructive pulmonary disease (COPD), improving respiratory function and reducing systolic blood pressure in the pulmonary artery without negative metabolic influences (Yakhontov & Balabanova, 2010).

Potential in Treatment of Infantile Hemangiomas

- Topical timolol maleate has been increasingly used for the treatment of infantile hemangiomas. It is considered a well-tolerated and effective treatment, especially in thin, superficial hemangiomas (Püttgen et al., 2016).

Bioequivalence and Pharmacokinetics Studies

- Comparative studies of amlodipine maleate with amlodipine besylate in terms of bioequivalence and pharmacokinetics have been conducted, indicating that the maleate form of amlodipine is equivalent in efficacy and safety to the besylate form, suggesting potential similar characteristics for Adaprolol maleate (Mignini et al., 2007).

Anticancer Potential

- ER maleate has been investigated as a novel anticancer agent for oral squamous cell carcinoma, demonstrating its potential in inducing cell apoptosis, inhibiting proliferation, and increasing chemosensitivity to carboplatin (Fu et al., 2016).

Antioxidant Effects in Ischemia-Reperfusion Damage

- Pheniramine maleate has shown antioxidant effects against ischemia-reperfusion damage, suggesting that similar maleate compounds, including Adaprolol maleate, might possess these properties (Yuvanç et al., 2018).

Pharmacological Impact on Pharmacokinetics

- The study of the smoothened inhibitor glasdegib in its maleate salt-based formulation demonstrated its oral bioavailability and the impact of factors like food and gastric pH-altering agents on its pharmacokinetics, which could be relevant to Adaprolol maleate as well (Giri et al., 2017).

Analytical Method Development and Quantification

- Research on asenapine maleate emphasizes the importance of developing robust analytical methods for quantifying maleate compounds in various sample matrices, which is applicable for the study and application of Adaprolol maleate as well (Kotak et al., 2021).

Comparative Studies on Pharmacodynamic Properties

- The comparison of pharmacokinetic characteristics and safety between amlodipine maleate and amlodipine besylate in healthy volunteers provided insights into the pharmacodynamic properties of maleate salts, relevant for understanding Adaprolol maleate's actions (Choi et al., 2012).

Investigation of Effects in Specific Medical Conditions

- Studies on the effects of topical nipradilol and timolol maleate on conditions like intraocular pressure and arterial blood pressure in dogs highlight the diverse potential medical applications of maleate compounds, which could extend to Adaprolol maleate (Maehara et al., 2004).

属性

IUPAC Name |

2-(1-adamantyl)ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO4.C4H4O4/c1-18(2)27-16-23(28)17-31-24-5-3-19(4-6-24)12-25(29)30-8-7-26-13-20-9-21(14-26)11-22(10-20)15-26;5-3(6)1-2-4(7)8/h3-6,18,20-23,27-28H,7-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBILLRFBZTUIX-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adaprolol maleate | |

CAS RN |

121009-31-2 | |

| Record name | Adaprolol maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121009312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADAPROLOL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8RV6WL9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

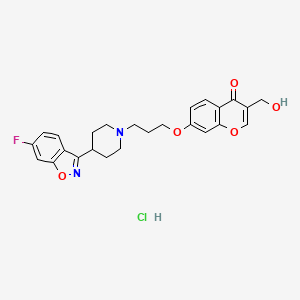

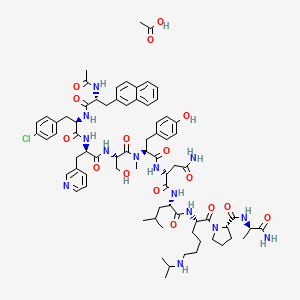

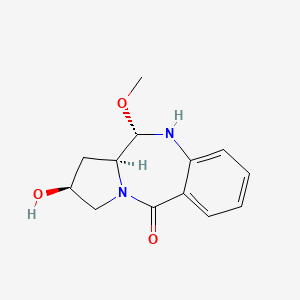

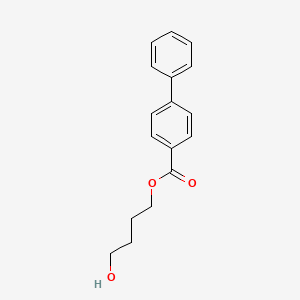

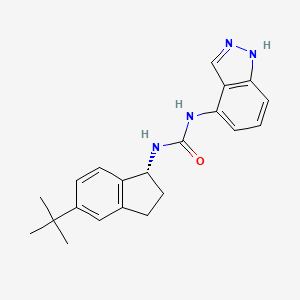

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one](/img/structure/B1664300.png)

![4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide](/img/structure/B1664303.png)

![4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride](/img/structure/B1664306.png)